![molecular formula C14H16N4O2 B1497201 tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate CAS No. 1060795-16-5](/img/structure/B1497201.png)
tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate
Descripción general
Descripción
Tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate is a chemical compound that belongs to the quinazoline family. It is a potent inhibitor of several tyrosine kinases and has shown promising results in scientific research applications.
Mecanismo De Acción
Tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
Tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and reduce inflammation. It has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate is a potent inhibitor of several tyrosine kinases and has shown promising results in preclinical studies. However, its efficacy and safety in humans are yet to be established. Moreover, the synthesis of this compound is complex and requires specialized equipment and expertise.
Direcciones Futuras
Further research is needed to determine the efficacy and safety of tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate in humans. Additionally, the potential of this compound in combination with other cancer therapies should be explored. Other future directions include the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic and pharmacodynamic properties.
In conclusion, tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate is a promising compound with potential in cancer treatment. Its potent inhibition of several tyrosine kinases makes it an attractive candidate for further research. However, more studies are needed to establish its safety and efficacy in humans, and its synthesis is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate has been extensively studied for its potential in treating various types of cancer, including lung cancer, breast cancer, and leukemia. It has been found to inhibit several tyrosine kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). These kinases play a crucial role in cancer cell growth and survival, and their inhibition can lead to cancer cell death.
Propiedades
IUPAC Name |
tert-butyl 6-cyano-4-imino-1,2-dihydroquinazoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-14(2,3)20-13(19)18-8-17-11-5-4-9(7-15)6-10(11)12(18)16/h4-6,16-17H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEHQXRIIAZVLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CNC2=C(C1=N)C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671968 | |
Record name | tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate | |
CAS RN |
1060795-16-5 | |
Record name | tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.